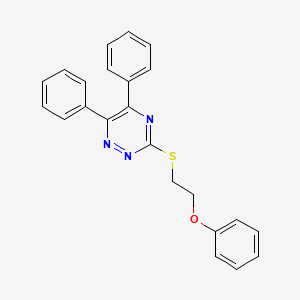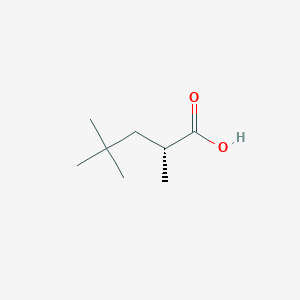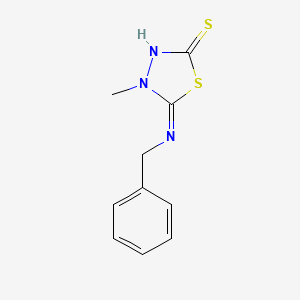
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential use in various research applications. MP-10 is a small molecule that belongs to the class of piperidine derivatives and has a molecular weight of 351.46 g/mol.
Mecanismo De Acción
The mechanism of action of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. The dopamine D3 receptor is involved in the regulation of reward, motivation, and addiction-related behaviors. This compound has been shown to act as a partial agonist at the dopamine D3 receptor, which means that it can activate the receptor to a certain extent but not fully. This property of this compound makes it a potential candidate for the development of drugs that can selectively target the dopamine D3 receptor without causing unwanted side effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the brain and other organs. Studies have shown that this compound can increase the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. This compound has also been shown to have antioxidant properties, which can protect the brain cells from oxidative stress and damage. In addition, this compound has been shown to have anti-inflammatory properties, which can reduce the inflammation in the brain and other organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This property of this compound makes it a valuable tool for studying the function of the dopamine D3 receptor in the brain and for developing new drugs that can selectively target this receptor. Another advantage of using this compound is its low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is the lack of information on its long-term effects and safety in humans. Another limitation is the limited availability of this compound, which can make it difficult to conduct large-scale studies.
Direcciones Futuras
There are several future directions that can be explored in the field of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide research. One of the future directions is the development of new drugs that can selectively target the dopamine D3 receptor and have potential use in the treatment of various neurological disorders. Another future direction is the investigation of the role of this compound in the regulation of reward, motivation, and addiction-related behaviors. Additionally, the development of new synthetic methods for the synthesis of this compound and its analogs can also be explored to improve the yield and purity of the compound. Finally, the investigation of the long-term effects and safety of this compound in humans can also be an important future direction in this field.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has a high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders. This compound has various biochemical and physiological effects on the brain and other organs, and its use in lab experiments has several advantages and limitations. There are several future directions that can be explored in the field of this compound research, which can lead to the development of new drugs and the improvement of our understanding of the function of the dopamine D3 receptor.
Métodos De Síntesis
The synthesis of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with piperidine and furan-3-carboxylic acid chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide has been shown to have potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. This compound has been reported to have a high affinity for the dopamine D3 receptor, which makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. This compound has also been shown to have potential use as a tool for studying the function of the dopamine D3 receptor in the brain.
Propiedades
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-8-13(17-16-10)18-5-2-12(3-6-18)15-14(19)11-4-7-20-9-11/h4,7-9,12H,2-3,5-6H2,1H3,(H,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGPMKIQJOPKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

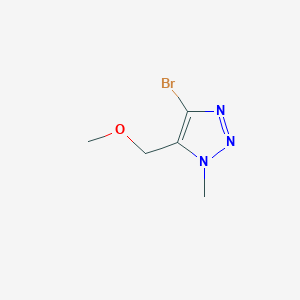
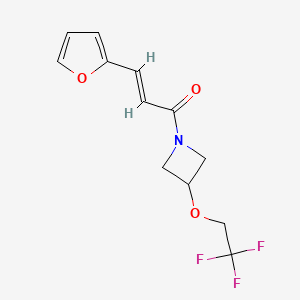
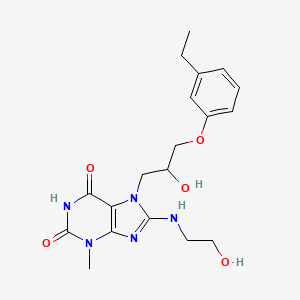
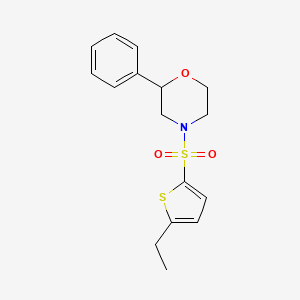
![methyl N-({1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2623170.png)
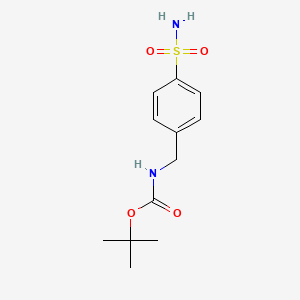

![N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2623175.png)
![Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2623177.png)
![4-bromo-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2623178.png)
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2623181.png)
